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Compound of Interest

Compound Name: 2,3-Dichloro-6-nitrobenzodifluoride

Cat. No.: B1529909

A Guide for Researchers in Drug Development
and Chemical Sciences

This guide provides a comparative analysis of the physicochemical properties of several 2,3-
dichloro-6-nitrobenzene derivatives, offering a computational perspective for researchers and
scientists. Due to the limited availability of public data on "2,3-Dichloro-6-
nitrobenzodifluoride,” this guide focuses on structurally related and well-documented
analogs: 2,3-Dichloro-6-nitroaniline, 2,3-Dichloro-6-nitrobenzaldehyde, 2,3-Dichloro-6-
nitrobenzonitrile, and 2,3-Dichloro-6-nitrophenol. The insights from these compounds can serve
as a valuable reference for predicting the properties and behavior of other halogenated
nitroaromatic compounds.

Nitroaromatic compounds are a significant class of molecules in industrial chemistry and are
foundational for the synthesis of a wide array of chemicals.[1] The introduction of nitro groups
and halogens to an aromatic ring can significantly influence the molecule's chemical reactivity
and biological activity.[2][3] Computational analysis provides a powerful tool for understanding
these structure-activity relationships.

Physicochemical Properties

The following table summarizes key computed and experimental physicochemical properties of
the selected 2,3-dichloro-6-nitrobenzene derivatives. These properties are crucial for predicting
the behavior of these compounds in various experimental and biological systems.
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Property ) . nitrobenzaldeh nitrobenzonitri )
nitroaniline nitrophenol
yde le
Molecular
CeHaCl2N202[4] C7HsCI2NOs3[5] C7H2CI2N202 CeH3CI2NOs3[6]
Formula
Molecular Weight  207.01 g/mol [4] 220.01 g/mol [5] 217.01 g/mol 208.00 g/mol [6]
Melting Point Not Available Not Available 93-96 °C Not Available
- _ _ _ . 249.9+35.0 °C
Boiling Point Not Available Not Available Not Available )
(Predicted)[6]
1.682+0.06
Density Not Available Not Available Not Available g/cm?3 (Predicted)
[6]
XLogP3 2.9[4] 2.4[5] Not Available Not Available
CAS Number 65078-77-5[4] 75618-41-6[5] 2112-22-3 28165-60-8[6]

Computational Analysis Workflow

A typical computational workflow for analyzing the properties of halogenated nitroaromatic

compounds involves several key steps. This process allows for the prediction of molecular

properties, reactivity, and potential biological activity.
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Caption: Computational analysis workflow for halogenated nitroaromatics.
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Experimental Protocols

While specific experimental data for 2,3-Dichloro-6-nitrobenzodifluoride is unavailable, the
synthesis of related compounds provides insight into potential experimental protocols.

General Synthesis of 2,3-Dichloro-6-nitroaniline:

A common method for the synthesis of 2,3-dichloro-6-nitroaniline involves the reaction of 2,3,4-
trichloronitrobenzene with ammonia water in an autoclave.[7][8]

e Reactants: 2,3,4-trichloronitrobenzene, ammonia water, water.

o Catalyst: A sulfur-containing compound such as p-hydroxybenzene sulfonic acid can be used
to improve yield and reaction time.[7]

o Conditions: The reaction is typically carried out at a temperature of 60-100°C and a pressure
of 0.3-0.4 MPa for several hours.[7]

 Purification: The product is isolated by filtration, washed with water, and dried.[7]

This synthetic approach highlights the nucleophilic aromatic substitution mechanism, where the
amino group from ammonia replaces a chlorine atom on the aromatic ring. The nitro group
strongly influences the regioselectivity of this reaction.

Signaling Pathway and Reactivity Logic

The reactivity of these compounds is largely dictated by the electron-withdrawing nature of the
nitro group and the halogens. This makes the aromatic ring susceptible to nucleophilic attack.
The logical relationship for predicting reactivity is outlined below.
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Caption: Logical diagram of reactivity for dichloronitrobenzene derivatives.

Conclusion

The computational and comparative analysis of 2,3-dichloro-6-nitrobenzene derivatives
provides valuable insights for researchers. While direct experimental data for every conceivable
derivative may not be available, computational modeling, guided by the known properties of
related compounds, allows for robust predictions of their physicochemical properties and
reactivity. This approach is instrumental in the rational design of new molecules in drug
discovery and materials science. The provided workflows and data serve as a foundational
guide for further investigation into this important class of chemical compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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